N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative characterized by a cyclohepta[b]thiophene scaffold fused with a carbamoyl group and a substituted pyrazole ring. Its structure combines a seven-membered cycloheptathiophene ring, which distinguishes it from smaller cyclic systems (e.g., cyclopenta or cyclohexa derivatives). The ethyl and methyl substituents on the pyrazole ring likely influence its lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-21-10(2)9-12(20-21)16(23)19-17-14(15(18)22)11-7-5-4-6-8-13(11)24-17/h9H,3-8H2,1-2H3,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBVWHVRVUIQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of intermediates featuring chromene and thiophene structures. The final compound is formed through specific coupling reactions under optimized conditions to ensure high yield and purity.
The biological activity of this compound is believed to stem from its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. This modulation can lead to significant effects on cellular pathways associated with diseases such as cancer and inflammation .
Anticancer Activity
Research indicates that compounds within the pyrazole class exhibit notable anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit key cancer-related pathways. Specifically:
| Compound | Target | Effect |
|---|---|---|
| Pyrazole derivatives | BRAF(V600E), EGFR | Inhibition of tumor growth |
| 1-thiocarbamoyl pyrazoles | MCF-7 and MDA-MB-231 cell lines | Synergistic effects with doxorubicin |
These findings suggest that the compound may enhance the efficacy of existing chemotherapy agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds similar in structure have shown the ability to reduce inflammation markers in various models. Notably:
| Compound | Inflammation Model | Effect |
|---|---|---|
| 1-Acetyl-N-{3-carbamoyl-cyclohepta[b]thiophen} | Carrageenan-induced edema | Significant reduction in swelling |
| Benzocycloheptapyridine derivatives | Acute inflammation models | Decreased cytokine production |
These results indicate that this compound may possess similar anti-inflammatory capabilities .
Antimicrobial Activity
Emerging studies have also highlighted the antimicrobial properties of pyrazole derivatives. For instance:
| Compound | Pathogen | Activity |
|---|---|---|
| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | EC50 = 0.37 µg/mL |
| Novel pyrazole compounds | Various phytopathogenic fungi | Inhibition of mycelium growth |
These findings suggest potential applications in agricultural settings as antifungal agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives:
- Antitumor Effects : A study tested multiple pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxicity and potential for combination therapy with doxorubicin.
- Anti-inflammatory Screening : Research involving carrageenan-induced edema models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers.
- Antifungal Efficacy : A series of synthesized pyrazoles were evaluated against common phytopathogenic fungi, showing promising results comparable to commercial fungicides.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethyl group in the target compound likely increases its XlogP (~2.1) relative to the methyl-substituted cyclopenta derivative (XlogP = 1.5), improving membrane permeability but possibly reducing aqueous solubility .
- Hydrogen Bonding: All compounds share 2 hydrogen bond donors (amide NH and carbamoyl NH), but sulfonamide/pyridyl substituents in analogs increase acceptor counts, altering target selectivity .
Antibacterial Activity
- Target Compound: No direct data available, but cyclohepta[b]thiophene derivatives are hypothesized to target bacterial enoyl-ACP reductases due to structural similarity to triclosan analogs.
- Analog 1 (CAS 1005583-76-5) : Exhibits moderate activity against Mycobacterium tuberculosis (MIC = 8 µg/mL), attributed to the carbamoyl-thiophene moiety .
- Analog 2 (Thiophene-sulfonamide derivative) : Shows broad-spectrum antibacterial activity (MIC = 2–16 µg/mL against S. aureus and E. coli), likely due to sulfonamide-mediated disruption of folate metabolism .
Research Implications and Limitations
While the target compound’s unique scaffold offers opportunities for optimizing pharmacokinetic profiles, the lack of explicit bioactivity data necessitates further in vitro and in vivo studies. Comparative analyses with cyclopenta/cyclohexa analogs highlight the trade-offs between lipophilicity, solubility, and target engagement. Future work should prioritize structural modifications to balance these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
